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Compound of Interest

Compound Name:
3-Oxa-1,9-

diazaspiro[5.5]undecan-2-one

Cat. No.: B1430134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro undecanone core represents a privileged scaffold in medicinal chemistry, giving

rise to a diverse range of compounds with significant therapeutic potential across multiple

disease areas. This technical guide provides an in-depth overview of the synthesis, biological

activity, and mechanisms of action for key classes of diazaspiro undecanones, with a focus on

their applications in oncology, pain management, and metabolic disorders.

Anticancer Activity: Dispiro[imidazolidine-4,3-
pyrrolidine-2,3-indole]-2,5(1H)-diones
A prominent class of diazaspiro undecanones, specifically dispiro-indolinones, has

demonstrated notable anticancer properties. These compounds are synthesized through a

regio- and diastereoselective 1,3-dipolar cycloaddition reaction.

Synthesis and Mechanism of Action
The core structure is typically assembled via a three-component reaction involving 5-arylidene-

2-thiohydantoins, isatins, and sarcosine, which generates an azomethine ylide intermediate.

While initially investigated as potential inhibitors of the MDM2-p53 protein-protein interaction,

experimental evidence from Western blot analysis has suggested that their cytotoxic effects

may arise from an alternative mechanism in some cases.[1][2][3]
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Caption: Potential mechanism of dispiro-indolinones via MDM2-p53 pathway inhibition.

Quantitative Biological Data
Several dispiro-indolinone derivatives have shown significant in vitro cytotoxicity against

various cancer cell lines.
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Compound ID Cell Line IC50 (µM)
Selectivity
Index (SI)

Reference

Series 1
LNCaP

(Prostate)
1.2 - 3.5 3 - 10 [1][2]

PC3 (Prostate) - - [1][2]

HCTwt (Colon) - - [1][2]

Compound 29 P388 (Leukemia) - - [1][2][3]

DS-series NCI-H460 (Lung) 0.001 - 0.05 - [1]

Experimental Protocols
Synthesis of Dispiro[imidazolidine-4,3-pyrrolidine-2,3-indole]-2,5(1H)-diones:[1][2] A mixture of

a 5-arylidene-2-thiohydantoin (1 mmol), an appropriate isatin (1 mmol), and sarcosine (1 mmol)

in acetonitrile (20 mL) is refluxed for 4-6 hours. The reaction progress is monitored by TLC.

After completion, the solvent is evaporated under reduced pressure, and the residue is purified

by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate

as the eluent to afford the desired dispiro compound.

In Vitro Cytotoxicity Assay (MTT Assay):[1][2] Cancer cell lines (e.g., LNCaP, HCT116) are

seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours. The cells

are then treated with various concentrations of the test compounds for 48 hours. Subsequently,

20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for

another 4 hours. The formazan crystals are dissolved in 150 µL of DMSO, and the absorbance

is measured at 570 nm using a microplate reader. The IC50 values are calculated from the

dose-response curves.

In Vivo Xenograft Mouse Model:[1][2][3] Female BALB/c nude mice (6-8 weeks old) are

subcutaneously inoculated with HCT116 cells (5x10⁶ cells in 100 µL PBS). When the tumors

reach a volume of approximately 100-150 mm³, the mice are randomized into vehicle control

and treatment groups. The test compound (e.g., 170 mg/kg) is administered intraperitoneally

once daily for 10 days. Tumor volume and body weight are measured every two days. Tumor

growth inhibition is calculated at the end of the study.
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Pain Management: Dual Sigma-1 and Mu-Opioid
Receptor Ligands
Certain 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent dual-

acting ligands, functioning as both sigma-1 (σ1) receptor antagonists and mu-opioid (µ)

receptor agonists. This unique pharmacological profile offers the potential for potent analgesia

with a reduced side-effect profile compared to traditional opioids.[4]

Mechanism of Action
The dual antagonism of the σ1 receptor and agonism of the µ-opioid receptor is a promising

strategy for developing safer and more effective analgesics. The σ1 receptor antagonism

component is believed to contribute to the alleviation of neuropathic pain and may also mitigate

some of the adverse effects associated with µ-opioid receptor activation, such as constipation.

[4]
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Caption: Dual mechanism of diazaspiro undecanones for pain management.

Quantitative Biological Data
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The dual-acting nature of these compounds is reflected in their binding affinities for both

receptor targets.

Compound ID
σ1 Receptor Ki
(nM)

µ-Opioid
Receptor Ki
(nM)

In Vivo
Efficacy (Paw
Pressure Test)

Reference

Preferred Agent < 100 < 100 - [5]

15au - -
Comparable to

oxycodone
[4]

Experimental Protocols
Radioligand Binding Assays:[5] Membranes from HEK-293 cells expressing human sigma-1

receptors and CHO-K1 cells expressing human mu-opioid receptors are used. For the σ1

receptor assay, membranes are incubated with --INVALID-LINK---pentazocine and varying

concentrations of the test compound. For the µ-opioid receptor assay, [³H]-DAMGO is used as

the radioligand. Non-specific binding is determined in the presence of an excess of unlabeled

ligand. After incubation, the membranes are filtered and washed, and the bound radioactivity is

quantified by liquid scintillation counting. Ki values are calculated using the Cheng-Prusoff

equation.

Paw Pressure Test in Mice:[4] Analgesic activity is evaluated using a paw pressure analgesia

meter. A constantly increasing pressure is applied to the hind paw of the mouse. The pressure

at which the mouse withdraws its paw is recorded as the pain threshold. A baseline

measurement is taken before oral administration of the test compound or vehicle. The pain

threshold is measured again at various time points after administration to determine the

analgesic effect.

Metabolic Disorders: Melanin-Concentrating
Hormone Receptor 1 (MCH-R1) Antagonists
Derivatives of 1,9-diazaspiro[5.5]undecane have been explored as antagonists of the melanin-

concentrating hormone receptor 1 (MCH-R1). MCH-R1 is a G protein-coupled receptor

primarily expressed in the brain and is implicated in the regulation of energy homeostasis and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.researchgate.net/figure/Representations-of-the-main-MCH-receptor-MCHR1-or-MCH-R2-signalling-pathways-in_fig1_285569996
https://www.researchgate.net/figure/Regulation-of-p53-and-MDM2-and-the-outcomes-of-p53-activation-A-MDM2-inhibits-p53_fig1_23231768
https://www.researchgate.net/figure/Representations-of-the-main-MCH-receptor-MCHR1-or-MCH-R2-signalling-pathways-in_fig1_285569996
https://www.researchgate.net/figure/Regulation-of-p53-and-MDM2-and-the-outcomes-of-p53-activation-A-MDM2-inhibits-p53_fig1_23231768
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1430134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


appetite. Antagonism of this receptor is a potential therapeutic strategy for the treatment of

obesity.

Mechanism of Action
MCH-R1 antagonists are thought to exert their anti-obesity effects by blocking the orexigenic

(appetite-stimulating) signals of melanin-concentrating hormone. This leads to a reduction in

food intake and potentially an increase in energy expenditure.
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Caption: MCH-R1 antagonism by diazaspiro undecanones for appetite control.

Quantitative Biological Data
Specific quantitative data for diazaspiro undecanone-based MCH-R1 antagonists is an active

area of research.

Further quantitative data on specific diazaspiro undecanone MCH-R1 antagonists is pending

publication in ongoing research.

Experimental Protocols
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MCH-R1 Binding Assay: CHO-K1 cells stably expressing the human MCH-R1 are used. Cell

membranes are incubated with a radiolabeled MCH-R1 agonist (e.g., [¹²⁵I]-MCH) and varying

concentrations of the test compound. Non-specific binding is determined in the presence of an

excess of unlabeled MCH. Following incubation, the reaction is terminated by rapid filtration,

and the radioactivity retained on the filters is measured. IC50 values are determined by non-

linear regression analysis.

Clinical Development
To date, there is limited publicly available information on diazaspiro undecanones progressing

into human clinical trials. The compounds discussed in this guide are primarily in the preclinical

stages of development. Further research and development are required to establish their safety

and efficacy in humans.

Conclusion
The diazaspiro undecanone scaffold is a versatile platform for the development of novel

therapeutics. The diverse biological activities exhibited by its derivatives, ranging from

anticancer and analgesic to anti-obesity effects, underscore its importance in modern drug

discovery. The detailed experimental protocols and quantitative data presented in this guide are

intended to facilitate further research and development in this promising area of medicinal

chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The Transition Zone Protein AHI1 Regulates Neuronal Ciliary Trafficking of MCHR1 and Its
Downstream Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1430134?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8084322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8084322/
https://www.sigmaaldrich.cn/CN/zh/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://www.researchgate.net/publication/343117143_The_Sigma_2_Receptor_Promotes_and_the_Sigma_1_Receptor_Inhibits_Mu-Opioid_Receptor-Mediated_Antinociception
https://www.researchgate.net/figure/Regulation-of-p53-and-MDM2-and-the-outcomes-of-p53-activation-A-MDM2-inhibits-p53_fig1_23231768
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1430134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Unlocking the Therapeutic Potential of Diazaspiro
Undecanones: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1430134#potential-therapeutic-applications-of-
diazaspiro-undecanones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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